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molecular formula C20H17ClN2O3 B8517754 methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

Cat. No. B8517754
M. Wt: 368.8 g/mol
InChI Key: NKJRFIVHKHIRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

To a solution of 2-chloroquinoline-4-carboxylic acid (5.00 g, 0.0024 mol) in CH2Cl2 (50 mL) at 0° C. are added methyl 4-amino-3,5-dimethylbenzoate (3.88 g, 0.02167 mol, see preparation 12) and N,N-diisopropylethylamine (12.5 ml, 0.07225 mol). After stirring the reaction mixture for 10 minutes, 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 31.0 ml, 0.048 mol) is added via syringe and heated at 40° C. After 5 hours, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layers are combined and dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using a gradient of 0-40% ethyl acetate in hexanes. After purification the solid is triturated with 20% diethyl ether in pentane and dried to give the title compound as a white solid (8.50 g, 96%). Mass spectrum (m/z): 369.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]([OH:14])=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:15][C:16]1[C:25]([CH3:26])=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]=1[CH3:27].C(N(CC)C(C)C)(C)C.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O>C(Cl)Cl.O>[Cl:1][C:2]1[CH:11]=[C:10]([C:12]([NH:15][C:16]2[C:17]([CH3:27])=[CH:18][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:24][C:25]=2[CH3:26])=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
3.88 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1C)C
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (silica gel)
CUSTOM
Type
CUSTOM
Details
After purification the solid
CUSTOM
Type
CUSTOM
Details
is triturated with 20% diethyl ether in pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(=O)NC1=C(C=C(C(=O)OC)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 960.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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